molecular formula C16H14N2O4 B11174313 4-acetamido-N-(1,3-benzodioxol-5-yl)benzamide

4-acetamido-N-(1,3-benzodioxol-5-yl)benzamide

Cat. No.: B11174313
M. Wt: 298.29 g/mol
InChI Key: BBLJQBWKHGFFIV-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-4-ACETAMIDOBENZAMIDE is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzodioxole ring and an acetamidobenzamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-ACETAMIDOBENZAMIDE typically involves a multi-step process. One common method includes the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-acetamidobenzamide in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-4-ACETAMIDOBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-4-ACETAMIDOBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit mitochondrial membrane potential, leading to the induction of apoptosis in glucose-starved tumor cells. This compound targets pathways involved in cellular metabolism and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-4-{THIENO[3,2-D]PYRIMIDIN-4-YL}PIPERAZINE-1-CARBOXAMIDE: Another derivative with potential antitumor activity.

    N-(2H-1,3-BENZODIOXOL-5-YL)METHYL-3-{3-[4-METHOXYPHENYL]METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}PROPIONAMIDE: Known for its kinase inhibitory properties.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-4-ACETAMIDOBENZAMIDE stands out due to its specific mechanism of action targeting mitochondrial function under glucose starvation conditions. This unique property makes it particularly effective in inducing apoptosis in tumor cells, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

4-acetamido-N-(1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C16H14N2O4/c1-10(19)17-12-4-2-11(3-5-12)16(20)18-13-6-7-14-15(8-13)22-9-21-14/h2-8H,9H2,1H3,(H,17,19)(H,18,20)

InChI Key

BBLJQBWKHGFFIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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